5-dehydro-4-deoxy-D-glucaric acid
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Overview
Description
5-dehydro-4-deoxy-D-glucaric acid is an oxo dicarboxylic acid that is derived from 4-deoxy-D-glucaric acid by oxidation of the hydroxy group at position 5 to give the corresponding ketone. It is a 2-hydroxydicarboxylic acid, an oxo dicarboxylic acid, a 2-hydroxy carboxylic acid and a 3-hydroxy carboxylic acid. It derives from a D-glucaric acid. It is a conjugate acid of a 5-dehydro-4-deoxy-D-glucarate(1-).
Scientific Research Applications
Metabolic Pathways and Enzyme Actions
- Enzymatic Actions and Metabolic Pathways : 5-Dehydro-4-deoxy-D-glucaric acid is involved in metabolic pathways catalyzed by various enzymes. For instance, dehydratases from Klebsiella aerogenes and Pseudomonas acidovorans convert D-glucarate into 4-deoxy-5-oxoglucarate (Jeffcoat, Hassall, & Dagley, 1969). D-glucarate dehydratase from Escherichia coli facilitates the dehydration of D-glucarate to form 5-keto-4-deoxy-D-glucarate (Gulick, Hubbard, Gerlt, & Rayment, 2001).
Microbial Production and Genetic Engineering
- Microbial Synthesis : The chemical synthesis of glucaric acid from glucose has environmental downsides, hence microbial production has gained attention. Saccharomyces cerevisiae and E. coli have been engineered to produce glucaric acid by expressing specific genes like myo-inositol-1-phosphate synthase (Ino1), myo-inositol oxygenase (MIOX), and uronate dehydrogenase (Udh) (Chen, Wang, Zhao, & Deng, 2018).
Biochemical and Structural Analyses
- Biochemical Properties : The dehydratases involved in the metabolism of D-glucarate, such as D-glucarate dehydratase from E. coli, have been studied for their biochemical and structural properties, including the roles of various active site residues in catalysis (Gulick, Hubbard, Gerlt, & Rayment, 2000).
Biotechnological Applications
- Biopolymer Production : D-glucaric acid is a potential raw material for biopolymer production. Methods have been developed for the enzymatic production of glucaric acid derivatives, such as 4-O-methyl D-glucaric acid from hardwood xylan, indicating potential in biopolymer fields (Vuong & Master, 2020).
Environmental and Health Applications
- Environmental and Health Relevance : The redox and complexation chemistry of the CrVI/CrV-D-glucaric acid system has been studied, indicating potential applications in environmental and health contexts (Mangiameli et al., 2014).
Properties
Molecular Formula |
C6H8O7 |
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Molecular Weight |
192.12 g/mol |
IUPAC Name |
(2R,3S)-2,3-dihydroxy-5-oxohexanedioic acid |
InChI |
InChI=1S/C6H8O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2,4,7,9H,1H2,(H,10,11)(H,12,13)/t2-,4+/m0/s1 |
InChI Key |
QUURPCHWPQNNGL-ZAFYKAAXSA-N |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)O)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(C(=O)O)O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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